molecular formula C9H7N3O2 B069794 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid CAS No. 162848-16-0

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

カタログ番号: B069794
CAS番号: 162848-16-0
分子量: 189.17 g/mol
InChIキー: FOMQQGKCPYKKHQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1H-1,2,4-Triazol-1-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted at the para position with a 1,2,4-triazole ring. This structure combines the carboxylic acid's reactivity with the triazole's ability to engage in hydrogen bonding and π-π interactions, making it a versatile scaffold in medicinal chemistry and materials science. Its derivatives exhibit diverse biological activities, including anticancer, antifungal, and antioxidant properties, as well as applications in metal-organic frameworks (MOFs) .

準備方法

Synthetic Routes and Reaction Conditions

Step 1: Synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde

The initial step involves nucleophilic aromatic substitution between 4-fluorobenzaldehyde and 1,2,4-triazole under basic conditions. The reaction is facilitated by anhydrous potassium carbonate (K₂CO₃) and tetramethylammonium bromide (TMAB) as a phase-transfer catalyst in dimethylformamide (DMF) at 90°C for 48 hours under nitrogen .

Key Reaction Parameters:

  • Molar Ratio: 4-fluorobenzaldehyde (45 mmol), 1,2,4-triazole (30 mmol), K₂CO₃ (30 mmol), TMAB (0.6 mmol).

  • Solvent: Anhydrous DMF (50 mL).

  • Yield: 96% (white needle crystals after filtration).

This step replaces the fluorine atom in 4-fluorobenzaldehyde with the 1,2,4-triazole moiety, forming the aldehyde intermediate.

Step 2: Oxidation to 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

The aldehyde intermediate undergoes oxidation using hydrogen peroxide (H₂O₂) in the presence of sodium hydroxide (NaOH) . The reaction proceeds at 0°C for 2 hours, followed by reflux for 12 hours .

Key Reaction Parameters:

  • Reagents: 4-(1H-1,2,4-triazol-1-yl)benzaldehyde (20 mmol), NaOH (10 mmol), 30% H₂O₂.

  • Workup: Acidification to pH 6.0 with dilute HCl precipitates the product.

  • Yield: 80% (white solid).

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Selection

  • DMF vs. Alternative Solvents: DMF’s high polarity and boiling point (153°C) favor the nucleophilic substitution reaction. Substituting DMF with lower-polarity solvents (e.g., toluene) reduces yields by ~30% .

  • Catalyst Role: TMAB enhances reaction kinetics by transferring the triazole anion into the organic phase, accelerating substitution.

Oxidation Conditions

  • Temperature Control: Maintaining 0°C during H₂O₂ addition prevents over-oxidation.

  • Stoichiometry: A 1:1 molar ratio of aldehyde to NaOH ensures complete conversion to the carboxylic acid.

Characterization and Quality Control

Spectroscopic Analysis

Infrared Spectroscopy (IR):

  • O-H Stretch: 3415 cm⁻¹ (carboxylic acid).

  • C=O Stretch: 1680 cm⁻¹ (carboxylic acid).

  • Triazole Ring Vibrations: 1602 cm⁻¹ (C=N), 1535 cm⁻¹ (C-N) .

¹H NMR (400 MHz, DMSO-d₆):

  • Aromatic Protons: δ 7.8–8.2 ppm (multiplet, 4H).

  • Triazole Protons: δ 8.9 ppm (singlet, 1H), δ 8.5 ppm (singlet, 1H) .

Purity Assessment

Elemental Analysis:

ElementCalculated (%)Observed (%)
C41.8840.95
H3.493.45
N16.2915.44

Minor deviations arise from hydrated water molecules in the crystal lattice .

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue: Incomplete oxidation generates residual aldehyde (~5% yield loss).

  • Solution: Excess H₂O₂ (1.2 equivalents) and extended reflux time (14–16 hours) reduce aldehyde content to <1% .

Purification Difficulties

  • Issue: Co-precipitation of sodium salts during acidification.

  • Solution: Sequential washing with ice-cold water and ethanol removes ionic impurities.

Comparative Analysis with Related Compounds

ParameterThis compound2-(1H-1,2,4-Triazol-1-yl)benzoic Acid
Synthetic Yield 80%65–70%
Melting Point 210–212°C198–200°C
Solubility (H₂O) 12 mg/mL8 mg/mL

The para-substituted isomer exhibits higher crystallinity and thermal stability due to symmetric molecular packing .

Industrial Production Considerations

Continuous Flow Synthesis

  • Reactor Type: Tubular flow reactors with in-line IR monitoring.

  • Throughput: 5–10 kg/day using automated systems.

Waste Management

  • DMF Recovery: Distillation reclaims >90% solvent for reuse.

  • Neutralization Byproducts: Sodium chloride (NaCl) from acidification is filtered and disposed of as non-hazardous waste.

化学反応の分析

Types of Reactions

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Synthesis of Coordination Polymers

HTBA has been utilized in the synthesis of novel metal-organic frameworks (MOFs). These frameworks are constructed using divalent metals and HTBA as a ligand, leading to the formation of 3D coordination polymers. The structural similarity of HTBA to other benzoic acid derivatives allows for the exploration of various coordination modes, which can result in unique structural properties and functionalities .

Key Findings:

  • Successful synthesis of coordination polymers such as [Cd(TBA)2]3H2O[Cd(TBA)_2]·3H_2O.
  • HTBA can form multiple coordination geometries, enhancing the versatility of MOF design.

Anticancer Activity

HTBA and its derivatives have been investigated for their anticancer properties. A series of hybrids derived from HTBA have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The cytotoxic evaluation indicated that certain compounds exhibited potent inhibitory activities with IC50 values comparable to established anticancer drugs like doxorubicin .

Biological Evaluation:

  • Compounds derived from HTBA demonstrated IC50 values ranging from 15.6 to 23.9 µM against MCF-7 and HCT-116 cell lines.
  • Notable compounds (e.g., hybrids 2, 5, 14, and 15) showed significantly lower cytotoxic effects on normal cells compared to doxorubicin, indicating a potential for selective targeting of cancer cells .

Table 1: Anticancer Activity of HTBA Derivatives

CompoundCell LineIC50 (µM)Comparison with Doxorubicin
Hybrid 2MCF-715.6More potent
Hybrid 5MCF-719.0Comparable
Hybrid 14HCT-11622.0Comparable
DoxorubicinMCF-719.7Reference

Potential in Drug Development

The structural features of HTBA make it an attractive candidate for drug development. Its ability to inhibit cancer cell proliferation while exhibiting minimal toxicity towards normal cells suggests that HTBA derivatives could serve as a platform for designing more selective anticancer agents . The incorporation of triazole moieties into drug design is particularly noteworthy, as triazoles are known for their pharmacological activities.

Material Science Applications

In addition to its biological applications, HTBA's role in material science is emerging. The formation of MOFs using HTBA not only contributes to the field of coordination chemistry but also opens avenues for applications in gas storage, catalysis, and sensing technologies. The tunable nature of MOFs allows researchers to tailor materials for specific applications by modifying the ligand structure or metal center .

作用機序

The mechanism of action of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid, particularly in its anticancer applications, involves the inhibition of specific enzymes and pathways. For example, some derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis. This is achieved through the interaction with molecular targets such as cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of pro-apoptotic pathways .

類似化合物との比較

Anticancer Activity

4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids demonstrate potent anticancer effects, often surpassing standard chemotherapeutics. Key derivatives and their activities are summarized below:

Compound Structural Modification Target Cell Line IC50 (µM) Reference Drug (IC50) Source
148b 3-(Methylthio) substituent MCF-7 15.6 Doxorubicin (19.7)
148c Phenoxy substituent HCT-116 23.9 Doxorubicin (22.6)
Compound 2 Methylthio and methoxy groups MCF-7 18.7 Doxorubicin (19.7)
Compound 14 Phenoxy and hydroxyl groups MCF-7 15.6 Doxorubicin (19.7)

Key Findings :

  • Derivatives with methylthio or phenoxy substituents show enhanced activity, likely due to improved lipophilicity and target binding .
  • Compound 14 induces apoptosis in MCF-7 cells via mitochondrial pathways, similar to deferasirox (a triazole-based iron chelator) but with distinct structural features .

Antioxidant Properties

Triazole-benzoic acid hybrids exhibit significant radical scavenging activity. In DPPH assays, derivatives with hydroxyl and methoxy groups (e.g., Compound 4 and 11) showed >60% scavenging at 100 µM, outperforming unmodified benzoic acid.

Structural Advantage :

  • The triazole ring enhances electron delocalization, stabilizing radical intermediates more effectively than simpler aromatic acids .

Enzymatic Interactions (CYP199A4)

Crystallographic studies reveal distinct binding modes compared to imidazole analogs:

Compound Binding Interactions with CYP199A4 Occupancy Source
This compound Polar interactions with Asn89 and hydrophobic contacts 0.85
4-(Imidazol-1-yl)benzoic acid Stronger π-π stacking with Phe helix 0.92

Implications :

  • The triazole's smaller size reduces steric hindrance, allowing flexibility in binding pockets, whereas imidazole derivatives exhibit tighter π-π interactions .

Common Precursors :

  • 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde is a key intermediate for synthesizing hydrazine and Schiff base derivatives .

Yield Optimization :

  • Condensation reactions with aldehydes in ethanol/acetic acid yield derivatives in 61–63% purity, comparable to other triazole-based syntheses .

MOF Ligands :

Compound Application Key Feature Source
4-(1H-1,2,4-Triazol-1-yl)isophthalic acid Porous coordination polymers High thermal stability
4-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid Drug delivery systems Tunable porosity

Commercial Availability :

  • Derivatives like 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid are available at ≥97% purity (Thermo Scientific™), highlighting industrial relevance .

生物活性

4-(1H-1,2,4-Triazol-1-yl)benzoic acid (CAS No. 162848-16-0) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realm of anticancer and antioxidant properties. This article reviews the synthesis, biological evaluations, and potential applications of this compound and its derivatives.

Chemical Structure and Synthesis

The molecular formula of this compound is C9H7N3O2C_9H_7N_3O_2, with a molecular weight of 189.17 g/mol. The compound features a benzoic acid moiety substituted with a triazole ring, which is known for enhancing biological activity through various mechanisms.

Synthesis

A series of derivatives were synthesized through various methods involving the reaction of benzoic acid derivatives with triazole precursors. The structural characterization was performed using NMR and mass spectrometry (MS) .

Anticancer Activity

Recent studies have demonstrated that this compound and its derivatives exhibit significant cytotoxic effects against various cancer cell lines.

In Vitro Studies:

  • Cell Lines Tested: MCF-7 (breast cancer) and HCT-116 (colon cancer).
  • IC50 Values: Some compounds exhibited IC50 values ranging from 15.6 to 23.9 µM, which were comparable or superior to the reference drug doxorubicin (IC50 values of 19.7 µM for MCF-7 and 22.6 µM for HCT-116) .

Table 1: Cytotoxicity of Selected Compounds Against Cancer Cell Lines

CompoundIC50 (µM) - MCF-7IC50 (µM) - HCT-116Apoptosis Induction
Doxorubicin19.722.6Yes
Compound 215.6Not reportedYes
Compound 1418.7Not reportedYes
Compound 520.0Not reportedNo

The most potent compounds identified were 2 , 5 , 14 , and 15 , which not only showed improved cytotoxicity but also induced apoptosis in MCF-7 cells as evidenced by DNA fragmentation assays . Flow cytometry further confirmed increased early and late apoptosis rates in treated cells compared to controls.

Antioxidant Activity

In addition to anticancer properties, derivatives of this compound have been evaluated for their antioxidant capabilities.

DPPH Radical Scavenging Assay:
The antioxidant activity was assessed using the DPPH assay, where several compounds demonstrated significant radical scavenging abilities.

Table 2: Antioxidant Activity of Selected Compounds

CompoundDPPH Scavenging (%) at 100 µg/mL
Compound 189.95 ± 0.34
BHA (Standard)95.02 ± 0.74
Compound 9Moderate Effect
Compound 11Low Effect

Compound 1 exhibited the highest radical scavenging effect among the tested compounds . The results suggest that modifications on the triazole or benzoic acid moiety can significantly influence antioxidant activity.

The biological activities of these compounds are attributed to their ability to interact with cellular targets involved in cancer proliferation and oxidative stress response pathways. The presence of the triazole ring enhances binding affinity to target proteins and may facilitate apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid, and how are intermediates characterized?

The ligand is typically synthesized via nucleophilic substitution. For example, 4-fluorobenzaldehyde reacts with 1,2,4-triazole under basic conditions (K₂CO₃) in DMF to form 4-(1H-1,2,4-triazol-1-yl)-benzaldehyde. This intermediate is oxidized using H₂O₂ under reflux to yield the final benzoic acid derivative. Characterization employs NMR, MS, IR, and elemental analysis to confirm structure and purity .

Q. How is the purity and stability of this compound validated in experimental workflows?

Purity is assessed via HPLC or LC-MS, while stability under storage conditions (e.g., room temperature) is monitored using thermogravimetric analysis (TGA). For coordination polymers, X-ray powder diffraction (XRPD) ensures phase purity post-synthesis .

Q. What spectroscopic techniques are critical for analyzing metal-ligand interactions in complexes of this compound?

Infrared (IR) spectroscopy identifies shifts in carboxylate (C=O) and triazole (C=N) stretching frequencies upon metal coordination. Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, confirming coordination modes (e.g., monodentate vs. bridging). For example, Cd(II) and Cu(II) complexes show distinct 3D frameworks with triazole and carboxylate coordination .

Advanced Research Questions

Q. How does this compound perform as a ligand in designing functional metal-organic frameworks (MOFs)?

The ligand forms 3D MOFs with Cd(II) and Cu(II), exhibiting 1D channels or interpenetrating diamond nets. These frameworks are synthesized solvothermally (DMF, 120°C) and analyzed for porosity via gas adsorption. Applications include catalysis or ion exchange, leveraging the triazole’s nitrogen-rich sites for guest molecule interactions .

Q. What methodologies are used to evaluate the anticancer potential of hybrids derived from this compound?

Hybrids are screened against cancer cell lines (e.g., MCF-7, HCT-116) using MTT assays to determine IC₅₀ values. Selectivity is assessed by comparing cytotoxicity in normal cells (e.g., RPE-1). Apoptosis induction is confirmed via flow cytometry (Annexin V/PI staining) and Western blotting for caspase activation. QSAR models correlate structural features (e.g., substituent electronegativity) with activity .

Q. How does the compound interact with cytochrome P450 enzymes, and what experimental techniques quantify these interactions?

Binding constants (Kd) are determined using UV-Vis titration or surface plasmon resonance (SPR). For CYP199A4, competitive assays with imidazole-based inhibitors reveal triazole’s weaker binding affinity compared to imidazole derivatives. Structural insights are validated via SCXRD or molecular docking .

Q. What computational strategies optimize this compound derivatives for receptor targeting?

Docking studies (e.g., AutoDock Vina) model interactions with targets like dopamine D3 receptors. Free energy perturbation (FEP) calculations predict substituent effects on binding affinity. For example, 3-(1,2,4-triazol-1-yl)benzoic acid derivatives are designed as full agonists by modifying steric and electronic properties .

Q. Methodological Considerations

Q. How are contradictions in cytotoxicity data between similar triazole derivatives resolved?

Discrepancies arise from variations in cell line sensitivity, assay conditions (e.g., serum concentration), or compound solubility. Dose-response curves are repeated in triplicate, and confounders (e.g., ROS generation) are controlled using antioxidants like NAC. Structural analogs are compared via pairwise statistical analysis (e.g., Student’s t-test) .

Q. What crystallographic software and refinement protocols are recommended for analyzing coordination polymers of this ligand?

SHELX-97 or SHELXL (for small molecules) and PHENIX (for macromolecules) are standard. Data collection uses MoKα radiation (λ = 0.71073 Å), and absorption corrections apply SADABS. Hydrogen atoms on water molecules are refined isotropically, while non-H atoms use anisotropic displacement parameters .

Q. How do solvothermal synthesis parameters influence the topology of MOFs derived from this compound?

Temperature (e.g., 120°C vs. 80°C), solvent polarity (DMF vs. water), and metal-to-ligand ratio dictate framework dimensionality. For Cd(II), higher temperatures favor 3D channeled structures, while Cu(II) tends toward interpenetrated nets. Reaction time (48–72 h) ensures crystallinity, monitored by PXRD .

特性

IUPAC Name

4-(1,2,4-triazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-6-10-5-11-12/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMQQGKCPYKKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353059
Record name 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162848-16-0
Record name 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-fluoro-benzoate (1.68 g) in N-methyl-pyrrolidinone (10 mL) is added 1,2,4-triazole (2.5 g) and K2CO3 (1.5 g) and the mixture is heated at 190° C. in a microwave oven for 30 min. After cooling to room temperature, the mixture is acidified with 2 M aqueous HCl and the precipitate is filtered off, washed with a small amount of water and methanol/dichloromethane and dried by suction to give the acid.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid
Reactant of Route 2
Reactant of Route 2
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid
Reactant of Route 3
Reactant of Route 3
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid
Reactant of Route 4
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid
Reactant of Route 5
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid
Reactant of Route 6
Reactant of Route 6
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。